Cas no 14754-42-8 (2-ethyl-1-methyl-1H-1,3-benzodiazole)

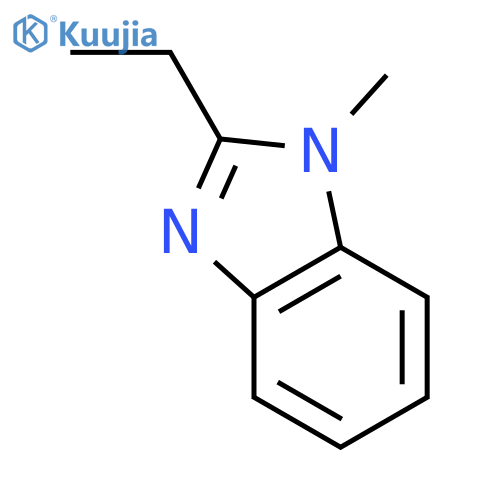

14754-42-8 structure

商品名:2-ethyl-1-methyl-1H-1,3-benzodiazole

2-ethyl-1-methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole,2-ethyl-1-methyl-

- 1H-Benzimidazole,2-ethyl-1-methyl-(9CI)

- 2-Ethyl-1-methyl-1H-benzimidazole

- 1-methyl-2-ethylbenzimidazole

- 2-Aethyl-1-methyl-1H-benzimidazol

- 2-ethyl-1-methyl-1H-benzoimidazole

- 2-ethyl-1-methyl-4(1H)-quinolone

- 2-ethyl-1-methyl-4-quinolone

- 2-ethyl-1-methylbenzimidazole

- 2-ethyl-1-methyl-benzimidazole

- 4(1H)-Quinolinone, 2-ethyl-1-methyl-

- ACMC-20mz63

- CTK0F1932

- SureCN9393538

- 2-ethyl-1-methyl-1H-1,3-benzodiazole

- EN300-111106

- CS-0300615

- SCHEMBL757031

- 2-Ethyl-1-methyl-1H-benzo[d]imidazole

- EU-0034608

- 14754-42-8

- AKOS002170042

-

- インチ: InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3

- InChIKey: KMZUNPOOESGZLF-UHFFFAOYSA-N

- ほほえんだ: C(C1N(C)C2C=CC=CC=2N=1)C

計算された属性

- せいみつぶんしりょう: 160.100048391g/mol

- どういたいしつりょう: 160.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.8Ų

2-ethyl-1-methyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-111106-5.0g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 5g |

$1862.0 | 2023-06-10 | ||

| Enamine | EN300-111106-2.5g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 2.5g |

$1260.0 | 2023-10-27 | |

| Enamine | EN300-111106-0.1g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 0.1g |

$221.0 | 2023-10-27 | |

| Enamine | EN300-111106-0.5g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 0.5g |

$501.0 | 2023-10-27 | |

| Enamine | EN300-111106-1g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 1g |

$642.0 | 2023-10-27 | |

| Enamine | EN300-111106-10.0g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 10g |

$2762.0 | 2023-06-10 | ||

| Enamine | EN300-111106-0.05g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 0.05g |

$149.0 | 2023-10-27 | |

| Enamine | EN300-111106-0.25g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 0.25g |

$315.0 | 2023-10-27 | |

| Enamine | EN300-111106-1.0g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 1g |

$642.0 | 2023-06-10 | ||

| Enamine | EN300-111106-5g |

2-ethyl-1-methyl-1H-1,3-benzodiazole |

14754-42-8 | 95% | 5g |

$1862.0 | 2023-10-27 |

2-ethyl-1-methyl-1H-1,3-benzodiazole 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

14754-42-8 (2-ethyl-1-methyl-1H-1,3-benzodiazole) 関連製品

- 2735-62-8(2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量